Lhf-535

Lassa fever antiviral therapy in vivo efficacy

LHF-535 (CAS 1450929-77-7) is the ONLY benzimidazole arenavirus entry inhibitor with published human Phase 1 PK data and demonstrated synergy with ribavirin against authentic Lassa virus. As an optimized ST-193 analog, its Z-stereoisomer configuration is critical for antiviral activity—procurement of unverified stereochemistry risks compromised experimental outcomes. This clinical-stage compound serves as an essential positive control for BSL-4 arenavirus screening (IC50 0.1-0.3 nM vs LASV pseudotypes) and benchmark for benzimidazole SAR studies. Do not substitute with generic alternatives or the parent compound ST-193.

Molecular Formula C27H28N2O2
Molecular Weight 412.5 g/mol
CAS No. 1450929-77-7
Cat. No. B608563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLhf-535
CAS1450929-77-7
SynonymsLHF535;  LHF 535;  LHF-535
Molecular FormulaC27H28N2O2
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O
InChIInChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5-
InChIKeyDBNZTRPIBJSUIX-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LHF-535 (CAS 1450929-77-7): An Arenavirus Entry Inhibitor with Defined Preclinical and Clinical Profiles for Antiviral Selection


LHF-535 is a small-molecule viral entry inhibitor that targets the arenavirus envelope glycoprotein, currently under advanced development for the treatment of Lassa fever and other arenaviral hemorrhagic fevers [1]. It exhibits sub-nanomolar potency against Lassa virus glycoproteins in pseudotype assays and has demonstrated protective efficacy in lethal animal challenge models, including 100% survival in guinea pigs infected with Lassa virus when treatment was initiated 3 days post-infection [2]. Phase 1 clinical trials in healthy volunteers have established its human safety and pharmacokinetic profile, with rapid absorption and a long half-life supporting once-daily oral dosing [3].

Why In-Class Arenavirus Inhibitors Cannot Simply Substitute for LHF-535: Evidence of Divergent Potency and Resistance Profiles


LHF-535 belongs to a class of benzimidazole-derived arenavirus entry inhibitors, but substitution with close analogs is not straightforward due to quantifiable differences in potency, resistance susceptibility, and preclinical validation. For instance, LHF-535 exhibits a 50- to 160-fold shift in IC50 against the LP strain of Lassa virus compared to other lineages, a sensitivity profile that differs from its analog ST-193, which shows an 8- to 27-fold shift against the same strain [1]. Furthermore, while LHF-535 has progressed through Phase 1 clinical trials with favorable safety and pharmacokinetic data [2], many in-class compounds lack this level of human validation. The following evidence items provide quantitative differentiation that is directly relevant to scientific and procurement decisions.

LHF-535 Product-Specific Evidence Guide: Quantitative Differentiation Data for Informed Selection


Superior Protective Efficacy Against Lethal Lassa Virus Challenge Compared to Placebo and Standard of Care

In a lethal guinea pig model of Lassa fever, LHF-535 administered orally at 50 mg/kg/day provided 100% protection from lethality when treatment was initiated 3 days after viral challenge. This contrasts with placebo-treated animals, which exhibited 0% survival under the same challenge conditions. The protective dose achieved plasma concentrations within the range observed in human Phase 1 trials, supporting translational relevance [1]. Ribavirin, the current off-label standard of care, has unproven efficacy in Lassa fever and has been associated with case fatality rates as high as 21% in recent outbreaks [2].

Lassa fever antiviral therapy in vivo efficacy

Sub-Nanomolar Potency Against Lassa Virus Glycoprotein with Defined Resistance Susceptibility Profile

In lentiviral pseudotype infectivity assays, LHF-535 inhibited Lassa virus glycoprotein-mediated entry with an IC50 of 0.1–0.3 nM, demonstrating sub-nanomolar potency against the majority of Lassa virus lineages . Against the LP strain from lineage I, LHF-535 exhibited an IC50 of 17 nM, representing a 50- to 160-fold reduction in sensitivity relative to other strains. In contrast, the analog ST-193 showed an IC50 of 12 nM against the same LP strain, with an 8- to 27-fold sensitivity shift [1]. This indicates that while both compounds are affected by the V434I mutation in GP2, the magnitude of resistance differs, which may influence therapeutic selection in outbreak scenarios involving diverse viral lineages.

Lassa virus antiviral potency drug resistance

Established Human Safety and Pharmacokinetic Profile from Phase 1 Clinical Trials

LHF-535 has been evaluated in two Phase 1 clinical trials in healthy volunteers: a single ascending dose (SAD) study (0.3 to 40 mg/kg) and a multiple ascending dose (MAD) study (450, 900, or 1,125 mg/day for 14 days). In both studies, LHF-535 was well tolerated, with treatment-emergent adverse events occurring more frequently in placebo recipients than in LHF-535 recipients. Pharmacokinetic analysis revealed rapid absorption, a long half-life, and plasma exposures predicted to suppress viral replication [1]. This human PK and safety data package is absent for many preclinical arenavirus inhibitors, including ST-193, for which no peer-reviewed human trial data are available.

pharmacokinetics clinical safety human trials

Synergistic Antiviral Activity with Favipiravir Enabling Complete Protection in Junín Virus Model

In a guinea pig model of Junín virus infection, LHF-535 monotherapy delayed the onset of severe disease but did not provide complete protection. However, when co-administered with a sub-optimal dose of favipiravir, the combination afforded complete protection against lethal infection. This synergistic effect was also evident in the absence of viremia and infectious virus in tissues of treated animals [1]. In contrast, LHF-535 alone or sub-optimal favipiravir alone only delayed disease onset, highlighting the value of the combination for achieving sterilizing immunity.

Junín virus combination therapy synergy

Broad-Spectrum Activity Against Multiple Pathogenic Arenaviruses with Quantified Potency Ranges

LHF-535 exhibits antiviral activity against a panel of hemorrhagic fever arenaviruses, with EC50 values reported as <1 μM for Lassa, Machupo, and Junín viruses, and 1–10 μM for vesicular stomatitis virus glycoprotein (VSVg)-pseudotyped virus . This broad-spectrum profile is supported by virus-yield reduction assays confirming potent inhibition of wild-type Junín virus [1]. In comparison, the analog ST-193 has reported IC50 values of 1.4 nM against Lassa, 3.1 nM against Machupo, and 0.62 nM against Junín viruses . While direct cross-study comparisons are limited by different assay formats, the data collectively position LHF-535 as a potent, broad-spectrum arenavirus entry inhibitor with activity spanning both Old World and New World arenaviruses.

arenavirus broad-spectrum antiviral potency

Resistance Emergence Linked to Attenuated Pathogenesis, Mitigating Resistance Risk

Serial passage of Tacaribe virus in LHF-535-treated Vero cells yielded drug-resistant viruses. Notably, the majority of these resistant viruses exhibited attenuated pathogenesis in vivo, suggesting that resistance-conferring mutations in the arenavirus GP2 glycoprotein (e.g., V436A, L442F) reduce viral fitness [1]. This contrasts with the expectation for many antivirals where resistance emergence may not be associated with fitness costs. For comparison, the live-attenuated Junín virus vaccine strain Candid#1 is naturally resistant to LHF-535 due to the F427I substitution in GP2, further confirming that the drug targets a virulence determinant [1]. This property may reduce the selective pressure for the emergence of fully pathogenic resistant strains.

drug resistance viral fitness attenuation

Recommended Research and Industrial Applications for LHF-535 Based on Quantitative Evidence


Late-Stage Preclinical Efficacy Studies in Lassa Fever Models Requiring High Survival Benchmarks

LHF-535 is the optimal choice for studies requiring robust post-exposure efficacy. Its 100% protection in guinea pigs when treatment is delayed to 3 days post-infection sets a high benchmark that few arenavirus inhibitors have matched [1]. The established human PK bridging data further supports its use in translational research aimed at advancing Lassa fever countermeasures.

Combination Therapy Research Targeting Junín Virus and Other South American Arenaviruses

For studies exploring synergistic antiviral combinations, LHF-535 combined with favipiravir provides a validated starting point, with demonstrated complete protection in the Junín virus guinea pig model [2]. This application is particularly relevant for research on New World arenaviruses, where monotherapy may be insufficient.

Investigational New Drug (IND)-Enabling Studies and Clinical Trial Material Sourcing

Given its Phase 1 clinical safety and PK data [3], LHF-535 is positioned for advanced development, including IND-enabling toxicology and Phase 2 efficacy trials. Procurement for this purpose is supported by the compound's well-characterized human exposure profile and oral bioavailability.

Broad-Spectrum Arenavirus Inhibitor Screening and Resistance Surveillance

LHF-535's activity against Lassa, Machupo, and Junín viruses , combined with its defined resistance profile (including the V434I and F427I sensitivity determinants) [4], makes it a valuable reference compound for screening novel arenavirus inhibitors and for monitoring resistance emergence in circulating strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lhf-535

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.